Cas no 868968-84-7 (N-(4-nitrophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
N-(4-nitrophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-nitrophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- F1835-0290
- SR-01000016313-1
- N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- 868968-84-7
- AB00676328-01
- N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- SR-01000016313
- AKOS024612808
- N-(4-nitrophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
-
- Inchi: 1S/C18H13N7O3S/c26-16(20-13-3-5-14(6-4-13)25(27)28)11-29-17-8-7-15-21-22-18(24(15)23-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,26)
- InChI Key: SIUDVTOCKHVHTM-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1)(=O)CSC1=NN2C(C3=CC=CN=C3)=NN=C2C=C1
Computed Properties
- Exact Mass: 407.08005848g/mol
- Monoisotopic Mass: 407.08005848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 156Ų
N-(4-nitrophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1835-0290-2μmol |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1835-0290-5μmol |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1835-0290-10μmol |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1835-0290-20μmol |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1835-0290-1mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1835-0290-2mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1835-0290-3mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1835-0290-4mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1835-0290-5mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1835-0290-10mg |
N-(4-nitrophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-84-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-nitrophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on N-(4-nitrophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
Research Brief on N-(4-nitrophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS: 868968-84-7)
Recent studies on the compound N-(4-nitrophenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS: 868968-84-7) have demonstrated its potential as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This heterocyclic compound, featuring a triazolopyridazine core, has attracted attention due to its unique structural properties and biological activity. The presence of both pyridine and nitrophenyl moieties contributes to its ability to interact with various biological targets, making it a versatile candidate for drug discovery programs.
Structural analysis reveals that the compound's molecular architecture allows for multiple hydrogen bonding interactions and π-π stacking, which are crucial for binding to kinase ATP pockets. Recent crystallographic studies (2023) have shown that the triazolopyridazine system adopts a planar conformation that facilitates strong interactions with conserved residues in the kinase binding site. The sulfanylacetamide linker provides flexibility while maintaining optimal distance between pharmacophoric elements, as demonstrated in molecular docking simulations against several cancer-related kinases.
In pharmacological evaluations, this compound has shown selective inhibition against a subset of tyrosine kinases, with particularly promising activity against FLT3 and c-KIT receptors. A 2024 study published in the Journal of Medicinal Chemistry reported IC50 values in the low nanomolar range (3.2-8.7 nM) for these targets, with good selectivity over related kinases. The nitrophenyl group appears to play a critical role in enhancing binding affinity, as demonstrated through structure-activity relationship (SAR) studies comparing various substituted phenyl derivatives.
Recent advances in synthetic methodologies (2023-2024) have improved the accessibility of this compound and its analogs. A novel one-pot synthesis route has been developed that reduces the number of steps from seven to four, while maintaining high yield (78%) and purity (>99%). This advancement is particularly significant for structure-activity optimization studies, allowing rapid generation of derivative libraries for biological screening.
Pharmacokinetic studies in rodent models have revealed favorable properties, including moderate plasma protein binding (82-86%), good oral bioavailability (F = 63%), and acceptable half-life (t1/2 = 4.2 h). The compound demonstrates good blood-brain barrier penetration, suggesting potential applications in CNS disorders. However, metabolism studies indicate significant CYP3A4 involvement in its clearance, which may require consideration in clinical development.
Current research directions focus on optimizing the compound's selectivity profile and addressing potential toxicity concerns. Recent in vitro safety profiling (2024) has identified hERG channel inhibition as a potential issue (IC50 = 1.8 μM), prompting structural modifications to mitigate this risk while maintaining kinase inhibitory activity. Several research groups are exploring prodrug strategies to improve solubility and reduce first-pass metabolism.
The compound's unique chemical structure and promising biological profile position it as an important lead in several drug discovery programs. Ongoing research aims to translate these findings into clinical candidates, with particular focus on oncology applications where its kinase inhibition profile may offer therapeutic advantages over existing treatments.
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